
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as FPYPM, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug discovery and development. FPYPM is a pyrrolidine derivative that contains a fluoropyridine moiety, which makes it a valuable building block for the synthesis of various biologically active molecules.
Wirkmechanismus
The mechanism of action of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play critical roles in cellular processes such as cell proliferation, survival, and signal transduction. For example, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of protein kinase CK2, which regulates various cellular processes such as DNA repair, cell cycle progression, and apoptosis. (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex.
Biochemical and Physiological Effects:
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects depending on the specific biological target. For example, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of protein kinase CK2, which leads to the inhibition of cell proliferation and survival. (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex, which leads to the inhibition of viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of various biologically active molecules, and its potential as a starting material for drug discovery and development. However, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone. One direction is the synthesis of novel (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone derivatives with improved pharmacological properties and selectivity towards specific biological targets. Another direction is the evaluation of the potential of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone as a starting material for the synthesis of novel drugs for the treatment of various diseases such as cancer and viral infections. Furthermore, the elucidation of the mechanism of action of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone and its derivatives will provide valuable insights into the cellular processes that are regulated by the targeted enzymes and proteins.
Synthesemethoden
The synthesis of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-fluoropyridin-3-amine with pyrrolidine-1-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition of the pyrrolidine-1-carbaldehyde to the 5-fluoropyridin-3-amine, followed by reduction of the resulting imine to the corresponding amine. The final product, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone, is obtained as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a valuable building block for the synthesis of various biologically active molecules such as kinase inhibitors, antiviral agents, and anticancer drugs. For example, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a key intermediate in the synthesis of potent and selective inhibitors of protein kinase CK2, which plays a critical role in cell proliferation and survival. (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has also been used as a starting material for the synthesis of novel antiviral agents that target the replication of influenza virus. Furthermore, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a building block for the synthesis of anticancer agents that target the DNA damage response pathway.
Eigenschaften
IUPAC Name |
(5-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPKJCTZAEHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pyrrolidine-1-carbonyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

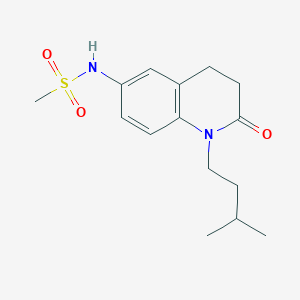

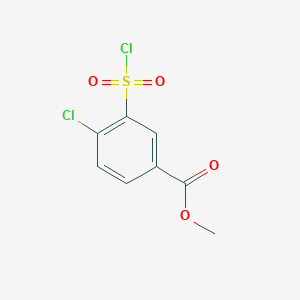
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2801364.png)
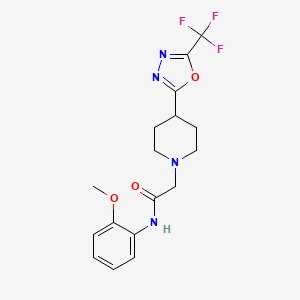
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2801367.png)
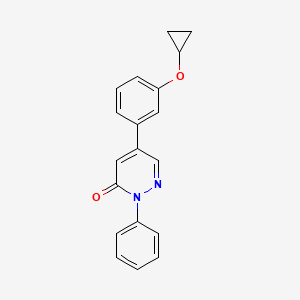
![3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B2801370.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)
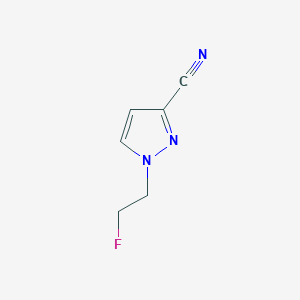
![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)

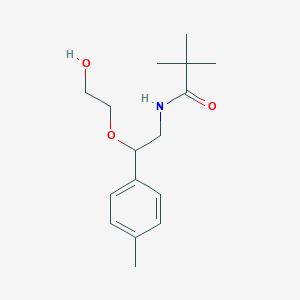
![2-[2-(Benzyloxy)ethoxy]pyridin-3-amine](/img/structure/B2801380.png)